molecular formula C17H16O3 B3097325 (2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one CAS No. 1309371-01-4

(2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one

Cat. No.: B3097325
CAS No.: 1309371-01-4
M. Wt: 268.31 g/mol
InChI Key: RARUAFIUCIRDKS-CSKARUKUSA-N
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Description

(2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. The compound features a 2,5-dimethoxyphenyl group at the carbonyl end and a phenyl group at the vinyl terminus. Its structure has been confirmed via single-crystal X-ray diffraction, revealing a planar conformation stabilized by intramolecular hydrogen bonds (C–H···O) and π-π stacking interactions . The methoxy substituents at the 2- and 5-positions of the aromatic ring enhance electron-donating effects, influencing both electronic properties and molecular packing in the solid state .

Properties

IUPAC Name

(E)-1-(2,5-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-14-9-11-17(20-2)15(12-14)16(18)10-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARUAFIUCIRDKS-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one can undergo oxidation reactions to form corresponding epoxides or diols.

    Reduction: Reduction of the compound can lead to the formation of saturated ketones or alcohols.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Saturated ketones, alcohols

    Substitution: Substituted chalcones

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one involves its interaction with cellular targets such as enzymes and receptors. The compound can modulate signaling pathways involved in oxidative stress, inflammation, and cell proliferation. Its antioxidant properties are attributed to the presence of methoxy groups, which can scavenge free radicals and reduce oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Geometry and Crystallography

Table 1: Structural Parameters of Selected Chalcone Derivatives
Compound Name Substituents (R₁, R₂) Bond Length (C=O, Å) Dihedral Angle (°) Crystallographic R Factor Source ID
(2E)-1-(2,5-Dimethoxyphenyl)-3-phenyl 2,5-(OCH₃), C₆H₅ 1.235 8.2 0.048
(E)-1-(2,5-Dimethylphenyl)-3-phenyl 2,5-(CH₃), C₆H₅ 1.242 12.5 0.079
(2E)-1-(2,5-Dichlorophenyl)-3-phenyl 2,5-Cl, C₆H₅ 1.228 6.8 N/A
(2E)-3-(3-Nitrophenyl)-1-(2,5-dimethoxyphenyl) 2,5-(OCH₃), 3-NO₂ 1.231 7.9 0.048

Key Findings :

  • Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (OCH₃) and methyl (CH₃) substituents increase bond lengths in the carbonyl group (C=O) compared to electron-withdrawing groups like chlorine (Cl) or nitro (NO₂), which shorten the bond due to reduced electron density .
  • Planarity : The 2,5-dimethoxy derivative exhibits near-planarity (dihedral angle = 8.2°), enhancing conjugation and π-π interactions. In contrast, the 2,5-dimethyl analog shows greater torsion (12.5°), likely due to steric hindrance .

Electronic and Spectral Properties

Methoxy groups in the 2,5-positions contribute to red-shifted UV-Vis absorption maxima (λmax ~ 350 nm) compared to chloro-substituted analogs (λmax ~ 320 nm) due to extended conjugation and electron donation . Thiophene-containing derivatives (e.g., (2E)-1-(2,5-dimethyl-3-thienyl)-3-phenyl) exhibit further red shifts (λmax ~ 370 nm) owing to the heteroaromatic ring’s electron-rich nature .

Table 2: Bioactivity of Chalcone Derivatives
Compound Name Substituents Bioactivity (IC₅₀ or EC₅₀) Reference ID
2',5'-Dihydroxychalcone 2,5-(OH) Antioxidant (EC₅₀ = 12 μM)
(2E)-1-(2,5-Dimethoxyphenyl)-3-phenyl 2,5-(OCH₃) Moderate anti-inflammatory
(2E)-3-(3,4-Dimethoxyphenyl)-1-(thienyl) Thiophene, OCH₃ Anti-HIV (IC₅₀ = 5 μM)

Insights :

  • Hydroxyl groups (e.g., 2',5'-dihydroxychalcone) enhance antioxidant activity via radical scavenging, whereas methoxy groups prioritize metabolic stability .
  • Thiophene-containing analogs show pronounced anti-HIV activity due to improved binding to viral protease .

Biological Activity

(2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one, commonly referred to as a synthetic chalcone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific chalcone, highlighting its mechanisms of action, effects on various cell lines, and potential clinical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18O3 CAS Number 677326 79 3 \text{C}_{18}\text{H}_{18}\text{O}_{3}\quad \text{ CAS Number 677326 79 3 }

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

1. Anticancer Activity

Studies have shown that this chalcone can induce cell death in various cancer cell lines. For instance:

  • Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G1 phase by downregulating cyclin D1 and CDK4 expression in human acute leukemia cells .
  • Apoptosis Induction : It enhances the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic Bcl proteins. This mechanism has been linked to increased activation of caspase pathways (caspase-3 and caspase-9), leading to apoptosis in cancer cells .

3. Anti-inflammatory Effects

Chalcones are also noted for their anti-inflammatory properties. They modulate inflammatory pathways and can inhibit the production of pro-inflammatory cytokines .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Proliferation : The compound inhibits key proteins involved in cell cycle progression.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been associated with the induction of apoptosis in cancer cells .

Case Studies

Several case studies have explored the biological activity of this chalcone:

StudyFindings
Hseu et al. (2021)Demonstrated that synthetic chalcones could induce apoptosis through caspase activation in leukemia cell lines .
Novilla et al. (2017)Reported that similar chalcone derivatives increased caspase expression in K562 cells, indicating potential for treatment in leukemia .
MDPI Review (2024)Summarized various synthetic chalcones' effects on cell cycle arrest and apoptosis across multiple cancer types .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one
Reactant of Route 2
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(2E)-1-(2,5-Dimethoxyphenyl)-3-phenylprop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.